4'-Cyano-3-morpholinomethyl benzophenone
Overview
Description
4’-Cyano-3-morpholinomethyl benzophenone: is an organic compound with the molecular formula C19H18N2O2 It is a derivative of benzophenone, characterized by the presence of a cyano group at the 4’ position and a morpholinomethyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-3-morpholinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Attachment of Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the benzophenone derivative react under acidic conditions.
Industrial Production Methods: Industrial production of 4’-Cyano-3-morpholinomethyl benzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The benzophenone core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
Chemistry: 4’-Cyano-3-morpholinomethyl benzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It may also serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, 4’-Cyano-3-morpholinomethyl benzophenone is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-morpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the morpholinomethyl group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4’-Cyano-4-morpholinomethyl benzophenone
- 4-Cyanobenzophenone
- 3-Morpholinomethyl benzophenone
Comparison: 4’-Cyano-3-morpholinomethyl benzophenone is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to 4’-Cyano-4-morpholinomethyl benzophenone, the 3-position morpholinomethyl group may result in different steric and electronic effects, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-15-4-6-17(7-5-15)19(22)18-3-1-2-16(12-18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQDSGABWNYLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643074 | |
Record name | 4-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-17-8 | |
Record name | 4-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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